

Application Notes and Protocols for Studying Rotundone in Wine Using Microvinification Techniques

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotundone is a potent sesquiterpene responsible for the characteristic black pepper aroma in certain wines, most notably Syrah, Duras, and Grüner Veltliner.[1][2][3] Its concentration in grapes and subsequent wine is influenced by a multitude of viticultural and oenological factors. Microvinification, or small-scale winemaking, serves as a critical research tool to investigate these factors under controlled conditions, allowing for the systematic study of their impact on **rotundone** levels. These application notes provide detailed protocols for conducting microvinification trials aimed at studying **rotundone**, from grape harvest to final wine analysis.

Rotundone is an oxygenated sesquiterpene, and its precursor is α -guaiene.[2] The conversion is an enzymatic oxidation process.[2] This compound is primarily located in the skin of the grape berries.[4][5] The extraction of **rotundone** into the wine during fermentation is a critical step, with studies showing that only about 10% of the **rotundone** present in the grapes is typically extracted.[2][4]

Data Presentation: Impact of Viticultural and Oenological Practices on Rotundone Concentration



The following tables summarize quantitative data from various microvinification studies, illustrating the impact of different practices on **rotundone** concentration in wine.

Table 1: Effect of Viticultural Practices on Rotundone Concentration in Duras Wine

| Viticultural Practice | Rotundone Concentration (ng/L) | Percentage Change from Control | Reference |
|-------------------------------|--------------------------------------|-----------------------------------|-----------|
| Control | 37 - 48 | N/A | [6] |
| Leaf Removal | 12 | -68% to -75% | [1][6] |
| Grape Thinning (40%) | 29 - 36 | -22% to -25% | [6] |
| Irrigation (pre- véraison) | 43 - 48 | 0% to +16% | [1][6] |
| Delayed Harvest | Increase | +120% to +121% | [7][8] |

Table 2: Effect of Oenological Practices on **Rotundone** Concentration in Duras Wine (Microvinification)



| Oenological Practice | Rotundone Concentration (ng/L) | Percentage Change from Control | Reference |
|---|--------------------------------------|--------------------------------|-----------|
| Control (25°C, 8 days maceration) | ~100 (estimated from relative data) | N/A | [2][9] |
| Semi-carbonic Maceration | Decrease | -20% | [2][9] |
| Fermentation with Saccharomyces uvarum | Decrease | -20% | [2][9] |
| Extended Maceration (6 days post-ferm.) | Decrease | -20% | [2][9] |
| Thermovinification | Decrease | -80% | [2][9] |
| Rosé Vinification | Decrease | -87% | [2][9] |
| Pectolytic Enzyme Addition | No significant change | N/A | [2][9] |
| Cold Soak | No significant change | N/A | [2][9] |
| Fortification (Ethanol addition) | Increase | Significant increase | [10] |

Experimental Protocols Grape Harvesting and Processing Protocol

This protocol outlines the steps for harvesting and preparing grapes for microvinification studies on **rotundone**.

1.1. Materials:

- Grape shears
- Collection bins



- Cooler with ice packs
- Grape crusher/destemmer (optional, manual crushing can be performed)
- Press (small-scale basket press)
- SO₂ solution (potassium metabisulfite)
- Scale

1.2. Procedure:

- Harvesting: Harvest grapes from designated experimental plots at the desired ripeness level.
 For studies on ripening, harvest at multiple time points.[1] Transport the grapes to the laboratory in a cooler to prevent premature fermentation.
- Grape Sampling: Collect a representative sample of berries (e.g., 200 berries) for initial
 analysis of parameters such as sugar content (°Brix), titratable acidity, and pH.[11]
- Crushing and Destemming: De-stem the grapes and gently crush them. For small-scale experiments, this can be done manually. Ensure consistent crushing across all batches.
- Sulfur Dioxide Addition: Add a solution of potassium metabisulfite to the must to achieve a concentration of 50-100 mg/L SO₂. This inhibits the growth of wild yeasts and bacteria.
- Aliquoting for Microvinification: Weigh equal amounts of the must (e.g., 1 kg) into the microvinification vessels (e.g., 1 L Erlenmeyer flasks).[1][12]

Microvinification Protocol

This protocol details the fermentation process at a laboratory scale.

2.1. Materials:

- 1 L Erlenmeyer flasks or similar glass vessels[1][12]
- Airlocks
- Temperature-controlled incubator or water bath



- Selected yeast strain (e.g., Saccharomyces cerevisiae)
- Yeast nutrient
- Glass rod for punch-downs

2.2. Procedure:

- Yeast Inoculation: Rehydrate the selected yeast strain according to the manufacturer's instructions and inoculate the must.
- Fermentation: Place the flasks in a temperature-controlled environment (e.g., 25°C).[2] Fit each flask with an airlock to allow CO₂ to escape while preventing oxygen ingress.
- Cap Management: Twice daily, perform "punch-downs" by gently pushing the cap of grape skins back into the fermenting must using a sterile glass rod. This enhances the extraction of skin-bound compounds like **rotundone**.
- Monitoring Fermentation: Monitor the fermentation progress daily by measuring the sugar concentration (e.g., with a refractometer or hydrometer). Fermentation is typically complete when the sugar level is below 2 g/L.
- Pressing: Once fermentation is complete (typically 8-10 days), press the wine to separate it from the grape solids.
- Malolactic Fermentation (Optional): If desired, inoculate the wine with a selected strain of Oenococcus oeni to induce malolactic fermentation.
- Racking: After a settling period (e.g., 24-48 hours), carefully rack the wine into a clean vessel, leaving the sediment (lees) behind.
- Storage: Store the finished wine in sealed containers at a cool, constant temperature until analysis.

Rotundone Quantification Protocol

This protocol provides a general outline for the analysis of **rotundone** in wine samples, commonly employing Solid Phase Extraction (SPE) followed by Gas Chromatography-Mass



Spectrometry (GC-MS).[13]

3.1. Materials:

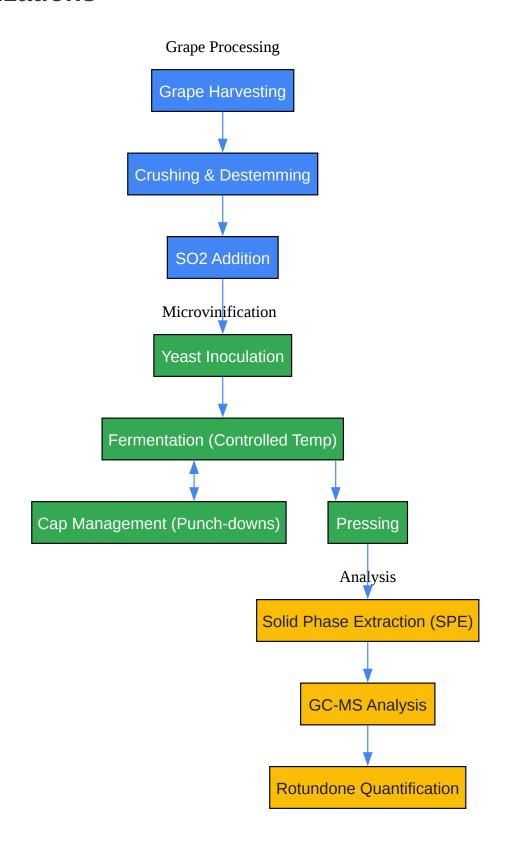
- Solid Phase Extraction (SPE) cartridges (e.g., styrene-divinylbenzene)[14]
- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Internal standard (e.g., deuterated rotundone for Stable Isotope Dilution Analysis SIDA)
 [13]
- Solvents (e.g., dichloromethane, methanol)

3.2. Procedure:

- Internal Standard Addition: Spike a known volume of the wine sample with a precise amount of the internal standard.
- Solid Phase Extraction (SPE):
 - Condition the SPE cartridge with methanol followed by water.
 - Load the wine sample onto the cartridge.
 - Wash the cartridge to remove interfering compounds.
 - Elute the **rotundone** and internal standard with an appropriate solvent (e.g., dichloromethane).
- Concentration: Concentrate the eluate to a small volume under a gentle stream of nitrogen.
- GC-MS Analysis: Inject the concentrated sample into the GC-MS system. The compounds
 are separated based on their boiling points and retention times in the gas chromatograph
 and then identified and quantified by the mass spectrometer.
- Quantification: Calculate the concentration of rotundone in the original wine sample by comparing its peak area to that of the internal standard.



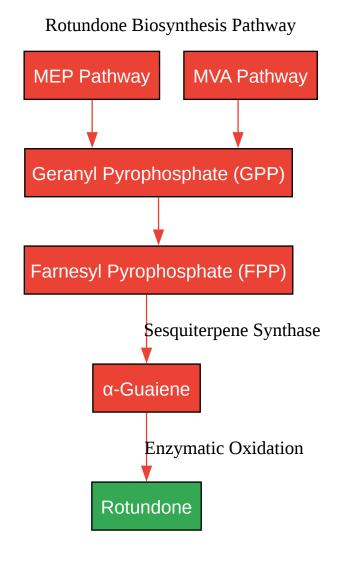
Visualizations



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Caption: Experimental workflow for microvinification and rotundone analysis.



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Caption: Simplified biosynthetic pathway of **rotundone** in grapevines.

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